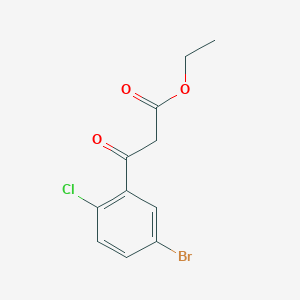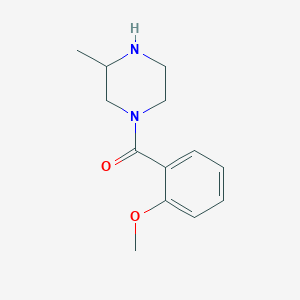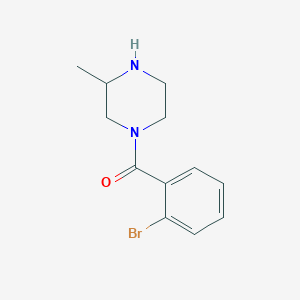amine hydrochloride CAS No. 1240568-87-9](/img/structure/B6362179.png)
[(3-Methylphenyl)methyl](prop-2-en-1-yl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Methylphenyl)methylamine hydrochloride” is a chemical compound with the CAS Number: 2089255-96-7 . It has a molecular weight of 199.72 . The IUPAC name for this compound is N-methyl-1-(m-tolyl)propan-2-amine hydrochloride . It is stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The InChI code for “(3-Methylphenyl)methylamine hydrochloride” is 1S/C11H17N.ClH/c1-9-5-4-6-11(7-9)8-10(2)12-3;/h4-7,10,12H,8H2,1-3H3;1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
“(3-Methylphenyl)methylamine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 199.72 .Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation of Antibacterial and Antifungal Activities
Research into the synthetic pathways and biological activities of chemical compounds closely related to "(3-Methylphenyl)methylamine hydrochloride" has shown promising results in developing antimicrobial agents. For instance, Patel and Patel (2017) synthesized 4-thiazolidinones and 2-azetidinones derivatives from a chalcone precursor, demonstrating significant antibacterial and antifungal properties. This research suggests potential applications of similar compounds in creating novel antimicrobial agents against a variety of bacterial and fungal strains, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus Clavatus (Patel & Patel, 2017).
Corrosion Inhibition
Another area of research involves the use of amine derivative compounds as corrosion inhibitors. Boughoues et al. (2020) synthesized four amine derivatives and evaluated their efficiency in protecting mild steel against corrosion in a hydrochloric acid medium. The study utilized electrochemical measurements and surface analysis, confirming the compounds' effectiveness in forming a protective film on the metal surface. This research highlights the potential of similar chemical structures in applications related to the protection of metals from corrosion, which is crucial for extending the life of metal structures in industrial settings (Boughoues et al., 2020).
Synthesis and Antidepressant Activity
Research by Yuan (2012) on the synthesis of a compound with a similar structure, 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, demonstrated its potential antidepressant activities in animal models. This opens up possibilities for further investigation into similar compounds for their potential use in treating depression, highlighting the importance of such chemical structures in the development of new psychiatric medications (Yuan, 2012).
Antitumor Activity
Further research into tertiary aminoalkanol hydrochlorides, as reported by Isakhanyan et al. (2016), examined their synthesis and in vitro antitumor activities. This research underscores the therapeutic potential of similar compounds in oncology, suggesting that structures akin to "(3-Methylphenyl)methylamine hydrochloride" could be valuable in the development of new antitumor agents (Isakhanyan et al., 2016).
These studies collectively demonstrate the broad spectrum of scientific research applications of compounds related to "(3-Methylphenyl)methylamine hydrochloride", spanning from antimicrobial to anticorrosive, and antitumor activities. The ongoing research in these areas highlights the compound's potential utility in developing new therapeutic agents and industrial applications.
Safety and Hazards
The compound has been classified with the hazard statements H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements associated with this compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely.
Wirkmechanismus
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (3-Methylphenyl)methylamine hydrochloride . For example, extreme pH or temperature conditions could potentially alter the compound’s structure and, consequently, its function.
Eigenschaften
IUPAC Name |
N-[(3-methylphenyl)methyl]prop-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-3-7-12-9-11-6-4-5-10(2)8-11;/h3-6,8,12H,1,7,9H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYXLYGWDUBYAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCC=C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine](/img/structure/B6362107.png)

![2-(3-Nitro-1H-pyrazol-1-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B6362115.png)
![(Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6362119.png)
![4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362120.png)
![1-[4-(3-Chlorophenoxy)butyl]-3-nitro-1H-pyrazole](/img/structure/B6362129.png)



![3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6362148.png)

![1-[4-(2-Chlorophenoxy)butyl]-1,4-diazepane](/img/structure/B6362167.png)

![(Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine hydrochloride](/img/structure/B6362193.png)